molecular formula C26H45NO B1383982 22-NHC (inactive isomer) CAS No. 360068-87-7

22-NHC (inactive isomer)

Cat. No. B1383982
M. Wt: 387.6 g/mol
InChI Key: PCLDERUMTJBTMY-XSLNCIIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“22-NHC (inactive isomer)” is an inactive control compound for the hedgehog signaling inhibitor 22-NHC . It is a white solid and is used for research purposes only .


Molecular Structure Analysis

The molecular formula of “22-NHC (inactive isomer)” is C26H45NO . The molecular weight is 387.6 g/mol . The InChiKey is PCLDERUMTJBTMY-XSLNCIIRSA-N .


Physical And Chemical Properties Analysis

“22-NHC (inactive isomer)” is a white solid . It is soluble in DMSO . .

Scientific Research Applications

NHCs have been known as ligands for organometallic complexes since the 1960s . They have been used for designing a range of catalysts employing Pd (II), Cu (I), Ni (II), Fe (0), Zn (II), Ag (I), and Au (I/III) metal-based precursors . These catalysts were utilized for different organic transformations such as the Suzuki–Miyaura cross-coupling reaction, C–H bond activation, dehydrogenative coupling, Huisgen 1,3-dipolar cycloaddition (click reaction), hydroheteroarylation, hydrosilylation reaction, and migratory insertion of carbenes .

Main-group metal complexes were also synthesized, including K (I), Al (III), Zn (II), Sn (II), Ge (II), and Si (II/IV). Among them, K (I), Al (III), and Zn (II) complexes were used for the polymerization of caprolactone and rac-lactide at room temperature . In addition, based on the superior nucleophilicity of aNHCs, relative to that of their nNHCs isomers, they were used for small molecules activation, such as carbon dioxide (CO2), nitrous oxide (N2O), tetrahydrofuran (THF), tetrahydrothiophene, and 9-borabicyclo [3.3.1]nonane (9BBN) .

aNHCs have also been shown to be efficient metal-free catalysts for ring opening polymerization of different cyclic esters at room temperature; they are among the most active metal-free catalysts for ε-caprolactone polymerization . Recently, aNHCs successfully accomplished the metal-free catalytic formylation of amides using CO2 and the catalytic reduction of carbon dioxide, including atmospheric CO2, into methanol, under ambient conditions .

    Hedgehog Signaling Pathway Research

    • The Hedgehog signaling pathway is a key regulator of cell growth, differentiation, and tissue patterning .
    • “22-NHC (inactive isomer)” can be used as a control in experiments to study the effects of inhibiting the Hedgehog signaling pathway .
    • The compound can be applied to cells or tissues in culture, and the effects on cell behavior can be observed and compared to those of the active form of the compound .

    Drug Development

    • In the process of drug development, it’s important to understand the specific effects of a drug and to distinguish these from nonspecific effects .
    • “22-NHC (inactive isomer)” can be used as a control in drug development research to help determine the specific effects of the active form of the compound .

    Toxicology Studies

    • In toxicology studies, “22-NHC (inactive isomer)” can be used as a control to help determine the toxic effects of the active form of the compound .
    • This can provide valuable information about the safety and potential side effects of the active compound .

Safety And Hazards

“22-NHC (inactive isomer)” is intended for research use only and is not for therapeutic or diagnostic use . It is also not intended for human or veterinary use . For more detailed safety and hazard information, please refer to the SDS/MSDS .

properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(1R)-1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO/c1-17(2)12-15-27-18(3)22-8-9-23-21-7-6-19-16-20(28)10-13-25(19,4)24(21)11-14-26(22,23)5/h6,17-18,20-24,27-28H,7-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLDERUMTJBTMY-XSLNCIIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

22-NHC (inactive isomer)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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